4-Fluoroisocathinone hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-fluoroisocathinone hydrochloride is not directly detailed in the provided papers, but we can infer some relevant information from the synthesis of related compounds. In the first paper, the synthesis of 4-fluorocatechol, an intermediate for medicinal compounds, is achieved through a multi-step process. This process involves the esterification of 4-fluorophenol with acetic anhydride, followed by rearrangement with anhydrous aluminum chloride, and finally, Dakin oxidation of 5-Fluoro-2-hydroxyacetophenone, resulting in an overall yield of 45.4% . Although this synthesis is for a different compound, the methods and intermediates could potentially be relevant for the synthesis of this compound, as they involve similar fluorinated aromatic structures.
Molecular Structure Analysis
The molecular structure of this compound is not explicitly discussed in the papers provided. However, the structure determination techniques such as IR, H~(1)NMR, and MS mentioned in the synthesis of 4-fluorocatechol are standard methods that would likely be used to analyze the structure of this compound as well. These techniques would provide information on the functional groups present, the molecular framework, and the mass of the compound, which are critical for confirming the structure of synthesized chemical entities.
Chemical Reactions Analysis
The papers do not provide specific reactions for this compound. However, the synthesis of 4-fluorocatechol and 4-fluoroprolines involves the introduction of a fluorine atom into an organic molecule, which is a reaction that could be pertinent to the synthesis of this compound. The use of fluoride salts to introduce the fluoro group in the synthesis of 4-fluoroprolines suggests a possible route for the fluorination step in the synthesis of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the papers. However, the properties of 4-fluorocatechol and 4-fluoroprolines could provide some indirect insights. For instance, the solubility, stability, and reactivity of these fluorinated compounds could be similar to those of this compound due to the presence of the fluorine atom, which is known to significantly influence such properties in organic molecules.
Mechanism of Action
Target of Action
4-Fluoroisocathinone hydrochloride is a compound that structurally mimics substituted cathinones and phenethylamines . .
Mode of Action
As a structural analog of cathinones and phenethylamines, it may interact with similar targets and induce similar changes . .
Biochemical Pathways
Given its structural similarity to cathinones and phenethylamines, it may affect similar pathways
Result of Action
It is suggested that this compound could be a potential designer drug of abuse
properties
IUPAC Name |
1-amino-1-(4-fluorophenyl)propan-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-6(12)9(11)7-2-4-8(10)5-3-7;/h2-5,9H,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHXQTGOCZVEKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344542 | |
Record name | 4-Fluoroisocathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2093282-02-9 | |
Record name | 4-Fluoroisocathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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